Ethyl 4-(3-aminopropoxy)piperidine-1-carboxylate
Description
Ethyl 4-(3-aminopropoxy)piperidine-1-carboxylate (CAS: 1523299-91-3) is a piperidine derivative characterized by an ethyl carboxylate group at the 1-position and a 3-aminopropoxy substituent at the 4-position of the piperidine ring .
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
ethyl 4-(3-aminopropoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-2-15-11(14)13-7-4-10(5-8-13)16-9-3-6-12/h10H,2-9,12H2,1H3 |
InChI Key |
ZUZJZHXXOUTUDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)OCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-aminopropoxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 3-aminopropanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme is as follows:
Starting Materials: Piperidine, ethyl chloroformate, and 3-aminopropanol.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Catalysts and Reagents: Commonly used catalysts include triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of automated systems ensures consistent quality and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-aminopropoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine oxides, while substitution reactions can produce various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-(3-aminopropoxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-aminopropoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Functional Group Variations
a. Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Compound 7)
- Structural Features: Contains a methoxyimino group at the 4-position and an ethoxy-oxopropyl chain at the 3-position .
- The ethoxy-oxopropyl chain introduces ester and ketone functionalities, enhancing electrophilicity.
- Synthetic Route : Prepared via O-methylhydroxylamine hydrochloride reaction with a ketone precursor, yielding an 84% diastereomeric mixture .
b. Ethyl 4-(3-Ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
- Structural Features: Features a 3-ethoxy-3-oxopropanoyl substituent at the 4-position .
- Key Differences: The ethoxy-oxopropanoyl group introduces a β-keto ester, which may undergo keto-enol tautomerism or nucleophilic attacks, unlike the stable aminopropoxy group.
Ring System Modifications
a. Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2)
- Structural Features : Bicyclic decahydro-1,6-naphthyridine core with a ketone at the 2-position .
- The ketone group offers a site for further derivatization (e.g., Schiff base formation), unlike the primary amine in the target compound.
- Synthetic Route : Synthesized via Raney nickel-catalyzed hydrogenation of a diastereomeric mixture, yielding two isomers (26% and 60% yields) .
b. Ethyl 4-(1H-Indol-3-yl)piperidine-1-carboxylate (414a)
Pharmacophore Diversity
a. Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate (Compound 3)
- Structural Features : Incorporates a piperazine ring linked to the 4-position of piperidine .
- Synthetic Route : Prepared via reductive amination followed by microwave-assisted hydrolysis .
b. Ethyl 1-(3-Phenylpropanoyl)-4-piperidinecarboxylate
- Structural Features: Substituted with a 3-phenylpropanoyl group at the 1-position .
Data Table: Comparative Properties of Key Compounds
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